N-(4-氯-2-硝基苯基)乙酰胺

描述

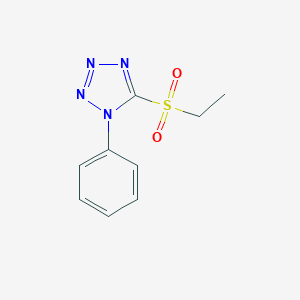

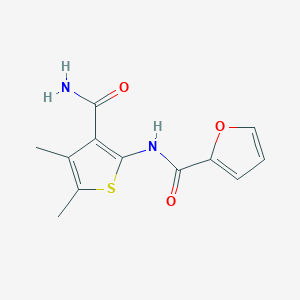

“N-(4-chloro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .

Synthesis Analysis

The synthesis of “N-(4-chloro-2-nitrophenyl)acetamide” involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained after filtration and drying .Molecular Structure Analysis

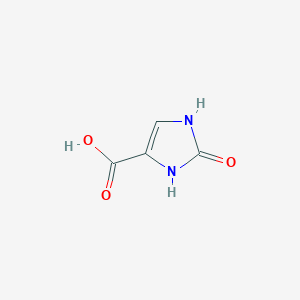

The molecular structure of “N-(4-chloro-2-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group via a nitrogen atom . The molecule has a molecular weight of 214.606 Da .Chemical Reactions Analysis

“N-(4-chloro-2-nitrophenyl)acetamide” can undergo various chemical reactions due to the presence of the nitro group and the acetamide group. For instance, it can participate in hydrogen bonding interactions with other molecules .Physical And Chemical Properties Analysis

“N-(4-chloro-2-nitrophenyl)acetamide” has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a flash point of 219.6±24.6 °C . It has a molar refractivity of 51.9±0.3 cm3, and a polar surface area of 75 Å2 .科学研究应用

降解和环境影响

N-(4-氯-2-硝基苯基)乙酰胺作为一种化学实体,在现有文献中可能没有直接提及,但其结构组分和相关化合物已在环境科学和毒理学领域得到广泛研究。类似对乙酰氨基酚(ACT)衍生物的降解途径及其环境影响为我们提供了洞察力,使我们了解N-(4-氯-2-硝基苯基)乙酰胺等化合物在水生系统中的行为以及其潜在的生物毒性效应。

已经探索了用于处理受对乙酰氨基酚及其衍生物污染的水的高级氧化过程(AOPs),导致产生各种副产物。Qutob等人(2022年)的研究回顾了通过AOPs降解对乙酰氨基酚的过程,讨论了副产物的生成、它们的生物毒性以及拟议的降解途径。这项研究表明,类似化合物,包括潜在的N-(4-氯-2-硝基苯基)乙酰胺,可能会经历类似的降解途径,产生各种具有不同环境毒性水平的副产物。在这些过程中最常检测到的副产物包括对苯二酚、1,4-苯醌和乙酰胺,表明结构相关化合物的潜在环境命运(Qutob et al., 2022)。

水中的吸附去除

对从水中去除对乙酰氨基酚(ACT)进行了广泛研究,该化合物与N-(4-氯-2-硝基苯基)乙酰胺中的乙酰胺基团部分相同。Igwegbe等人(2021年)全面回顾了对从水中吸附去除ACT的研究,详细阐述了最新进展、各种吸附剂的功效以及ACT吸收的关键机制,如π-π相互作用和氢键。这些信息对于了解如何有效地从水源中去除类似N-(4-氯-2-硝基苯基)乙酰胺等化合物至关重要,突显了吸附技术在减轻此类化合物的环境影响方面的重要性(Igwegbe et al., 2021)。

环境和健康影响

关于环境中存在的硝基酚,包括类似于N-(4-氯-2-硝基苯基)乙酰胺中的硝基苯基组分的衍生物,已由Harrison等人(2005年)进行了回顾。这篇综述讨论了硝基酚的来源、大气出现和潜在的健康影响,揭示了硝基苯基化合物的环境行为和毒理学特性。了解与硝基酚相关的环境途径和健康风险可以为处理和处置类似N-(4-氯-2-硝基苯基)乙酰胺等化合物的更广泛影响提供宝贵的见解(Harrison et al., 2005)。

安全和危害

“N-(4-chloro-2-nitrophenyl)acetamide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301-H311-H331-H341, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects .

未来方向

属性

IUPAC Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDUNBOWGVRUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383081 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

CAS RN |

881-51-6 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the primary structural feature of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide revealed by the research?

A1: The research primarily highlights the formation of infinite chains along the c-axis in the crystal structure of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. These chains arise due to C—H⋯O intermolecular hydrogen bonds between adjacent molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)